2-(Dimethylphenylsilyl)benzyl alcohol
Overview
Description
Scientific Research Applications
Solvolysis Rates and β-Silicon Effects
Research has demonstrated the significant role of 2-(Dimethylphenylsilyl)benzyl alcohol derivatives in understanding the β-silicon effect on solvolysis rates. For instance, the solvolysis rates of 2-[dimethyl(X-phenyl)silyl]-1-(Y-phenyl)ethyl 3,5-dinitrobenzoates were analyzed, showcasing the substituent effects of the β-Si-aryl moiety on the solvolysis rates, offering insights into the electronic effects of silicon-containing compounds on reaction mechanisms (Fujio et al., 2007).
Photoreleasable Protecting Groups
The compound has been part of studies exploring new photoreleasable protecting groups for carboxylic acids, indicating its utility in the development of sensitive and efficient methodologies for protecting group strategies in organic synthesis (Klan, Zabadal, Heger, 2000).
Polymerization Processes
Investigations into the polymerization of lactide by monomeric Sn(II) alkoxide complexes have included derivatives of this compound, demonstrating its relevance in catalytic processes and polymer science (Aubrecht, Hillmyer, Tolman, 2002).
Catalytic Reactions
The compound has been involved in catalytic ortho-acetoxylation processes, highlighting its application in synthetic organic chemistry for the modification of aromatic compounds (Ren, Schulz, Dong, 2015).
CO2 Utilization
Research on the catalytic synthesis of silyl formates from CO2 and their further application in the synthesis of formyl compounds and formic acid showcases the role of this compound derivatives in environmental chemistry and sustainable chemical processes (Itagaki, Yamaguchi, Mizuno, 2013).
Future Directions
Research on 2-(Dimethylphenylsilyl)benzyl alcohol and similar compounds is ongoing. For instance, the oxidation of benzyl alcohol to benzaldehyde is a key reaction in organic synthesis, and research is focusing on green methods that use “clean” oxidants . Additionally, the differential formation mechanisms of 2-phenylethanol and benzyl alcohol are being investigated, which could have significant implications for industries such as aromatic flower breeding and the essential oil industry .
Mechanism of Action
Target of Action
Benzyl alcohol, a related compound, is known to act as an antiparasitic agent used for the topical treatment of head lice infestation .
Mode of Action
Benzyl alcohol, a structurally similar compound, inhibits lice from closing their respiratory spiracles, allowing the vehicle to obstruct the spiracles and causing the lice to asphyxiate .
Biochemical Pathways
Benzyl alcohol, a related compound, is known to affect the respiratory system of lice . Additionally, the enzyme BPBT (benzyl alcohol/phenylethanol benzoyltransferase) plays a crucial role in promoting the synthesis of benzyl benzoate along with phenethyl benzoate .
Result of Action
Benzyl alcohol, a related compound, is known to cause asphyxiation in lice by obstructing their respiratory spiracles .
Properties
IUPAC Name |
[2-[dimethyl(phenyl)silyl]phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18OSi/c1-17(2,14-9-4-3-5-10-14)15-11-7-6-8-13(15)12-16/h3-11,16H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEGNBYRNRXTOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475298 | |
Record name | {2-[Dimethyl(phenyl)silyl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853955-69-8 | |
Record name | {2-[Dimethyl(phenyl)silyl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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